trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate

Catalog No.
S714466
CAS No.
125572-95-4
M.F
C14H24N2O9
M. Wt
364.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic...

CAS Number

125572-95-4

Product Name

trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate

IUPAC Name

2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid;hydrate

Molecular Formula

C14H24N2O9

Molecular Weight

364.35 g/mol

InChI

InChI=1S/C14H22N2O8.H2O/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);1H2/t9-,10-;/m1./s1

InChI Key

VASZYFIKPKYGNC-DHTOPLTISA-N

SMILES

C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O

Canonical SMILES

C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O

The exact mass of the compound trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate (CAS 125572-95-4), commonly referred to as trans-CDTA monohydrate, is a highly rigid, hexadentate polyaminocarboxylate chelating agent. Unlike the more flexible EDTA, the cyclohexane ring in trans-CDTA restricts the conformational freedom of the nitrogen donors, pre-organizing them for optimal octahedral metal coordination [1]. Procured primarily as a stable monohydrate to ensure precise stoichiometric weighing and predictable moisture content in analytical workflows, this compound serves as the benchmark for applications requiring ultra-high thermodynamic stability and kinetic inertness [2]. It is widely integrated into complexometric titrations, selective industrial metal extraction, and as a critical structural precursor for advanced contrast agents where premature metal dissociation would cause process failure.

Substituting trans-CDTA monohydrate with generic EDTA or the cis-CDTA isomer fundamentally compromises metal-complex stability and process selectivity. The trans-isomer's steric constraint forces the acetate arms into an ideal geometry for encapsulating metal ions, resulting in stability constants (log K) that are typically 1 to 3 orders of magnitude higher than those of EDTA [1]. If a buyer substitutes trans-CDTA with EDTA in phosphate-rich matrices, direct titration of calcium or magnesium fails due to precipitation, necessitating cumbersome back-titration workarounds [2]. Furthermore, substituting with the cis-isomer drastically reduces kinetic inertness due to steric hindrance, leading to rapid metal dissociation that is unacceptable in biomedical formulations or aggressive industrial masking applications [3].

Thermodynamic Stability: Superior Metal Affinity vs. EDTA

Trans-CDTA exhibits significantly higher thermodynamic stability constants (log K) across a wide range of metal ions compared to the industry-standard EDTA. For instance, the stability constant for the Zirconium(IV) complex, Zr(CDTA)0, is log β101 = 29.6, whereas Zr(EDTA)0 is only 27.9 [1]. Similarly, trans-CDTA demonstrates a two orders of magnitude (100-fold) higher affinity for Calcium(II) ions than EDTA [2]. This thermodynamic advantage ensures that metals remain tightly sequestered even in highly competitive environments.

Evidence DimensionZirconium(IV) and Calcium(II) Complex Stability Constants
Target Compound DataZr(IV) log β101 = 29.6 ± 0.2
Comparator Or BaselineEDTA (Zr(IV) log β101 = 27.9 ± 0.1)
Quantified Difference1.7 log units (approx. 50-fold higher stability for Zr); 100-fold higher affinity for Ca
ConditionsAqueous solution, zero ionic strength (Zr) / standard titration conditions (Ca)

Procuring trans-CDTA prevents metal ion leakage in demanding formulations and allows for accurate analytical quantification where EDTA complexes would prematurely dissociate.

Kinetic Inertness: Trans-Isomer vs. Cis-Isomer

The stereochemistry of the cyclohexane ring is critical for the kinetic inertness of the resulting metal complex. Studies on Manganese(II) complexes reveal that the dissociation half-life (t1/2) for [Mn(trans-CDTA)]2- is approximately 12 hours under near-physiological conditions. In stark contrast, the [Mn(cis-CDTA)]2- complex dissociates roughly 25 times faster [1]. This profound difference dictates that only the trans-isomer provides the necessary kinetic locking required to prevent the release of free metal ions.

Evidence DimensionDissociation half-life (t1/2) of Mn(II) complex
Target Compound Data~12 hours
Comparator Or Baselinecis-CDTA (~0.48 hours)
Quantified Difference25-times higher kinetic inertness for the trans-isomer
ConditionspH 7.4, 25 °C

Buyers sourcing precursors for in vivo contrast agents or stable industrial catalysts must specify the trans-isomer to avoid rapid complex degradation and subsequent toxicity.

Processability: Direct Titration in Phosphate-Rich Matrices

In analytical workflows involving biological or food samples, phosphate ions heavily interfere with standard EDTA titrations by precipitating calcium and magnesium. Trans-CDTA overcomes this limitation due to its exceptionally high metal affinity. Analytical protocols demonstrate that trans-CDTA can perform direct titration of Ca and Mg without interference even when phosphate is present at up to a 4-fold molar excess [1]. EDTA, under identical conditions, fails to yield a direct endpoint and requires a cumbersome back-titration process.

Evidence DimensionTolerance to phosphate interference during Ca/Mg titration
Target Compound DataDirect titration succeeds up to 4x molar excess of phosphate
Comparator Or BaselineEDTA (Requires back-titration / fails direct titration)
Quantified DifferenceElimination of back-titration step; >4x higher tolerance
ConditionsPhosphate-rich aqueous matrix

Switching to trans-CDTA streamlines quality control workflows by eliminating secondary titration steps, saving both time and reagent costs.

Selective Masking via Differential Reaction Kinetics

Trans-CDTA exhibits highly specific, temperature-dependent reaction kinetics that can be exploited for selective metal masking—a feature absent in EDTA. For example, trans-CDTA reacts readily with Aluminum(III) at room temperature but exhibits virtually no reaction with Chromium(III) at 0°C, even after several days [1]. This kinetic differentiation allows for the sequential titration of Al and Cr in mixed solutions without requiring physical separation, whereas EDTA's less discriminatory kinetics complicate such analyses.

Evidence DimensionReaction rate differentiation between Al(III) and Cr(III)
Target Compound DataComplete kinetic separation (Al reacts at RT; Cr does not react at 0°C for days)
Comparator Or BaselineEDTA (Reacts rapidly, lacking sufficient kinetic differentiation for direct sequential masking)
Quantified DifferenceDays of kinetic stability at 0°C vs. immediate interference
ConditionsMixed Al/Cr solution, temperature controlled (0°C to RT)

Enables precise, separation-free quantification of complex metal alloys and mixtures, directly reducing analytical processing time.

Precursor for MRI Contrast Agents and Radiopharmaceuticals

Because of its exceptional kinetic inertness and high thermodynamic stability constants—particularly the 25-fold kinetic advantage over its cis-isomer—trans-CDTA is a critical precursor for synthesizing bifunctional chelators used in diagnostic imaging [1]. It securely binds paramagnetic metals like Mn(II) or radioisotopes, ensuring they are not prematurely released into physiological environments.

Advanced Complexometric Titration in Food and Biological Quality Control

Trans-CDTA is the preferred titrant for quantifying calcium and magnesium in complex matrices, such as bone debris in mechanically deboned meat or phosphate-rich biological samples. Its ability to tolerate a 4-fold molar excess of phosphate without requiring back-titration makes it highly efficient for high-throughput industrial QC compared to EDTA [2].

Selective Masking in Metallurgical Analysis

The slow reaction kinetics of trans-CDTA with specific transition metals allow for advanced masking applications. In the analysis of alloys containing both aluminum and chromium, trans-CDTA can selectively mask Al at room temperature while leaving Cr unreacted at 0°C [3]. This eliminates the need for costly and time-consuming physical separation steps prior to analysis.

GHS Hazard Statements

Aggregated GHS information provided by 197 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (21.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

125572-95-4

Wikipedia

Trans-cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid monohydrate

Dates

Last modified: 08-15-2023

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